molecular formula C25H35N3O4 B037567 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid CAS No. 116408-67-4

5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid

Cat. No. B037567
M. Wt: 441.6 g/mol
InChI Key: YOKRNCYLIYLPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid, also known as DPAQ, is a synthetic compound that belongs to the family of quinoline-based drugs. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid is complex and involves multiple targets. In cancer cells, 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid has been shown to induce cell death by inhibiting the interaction between p53 and MDM2, leading to the activation of the p53 pathway and the induction of apoptosis. In bacterial cells, 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid has been shown to inhibit the activity of DNA gyrase, a key enzyme involved in DNA replication and transcription, leading to the inhibition of bacterial growth.

Biochemical And Physiological Effects

5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid has been shown to have a wide range of biochemical and physiological effects. In cancer cells, it has been shown to induce cell death by activating the p53 pathway and inducing apoptosis. In bacterial cells, it has been shown to inhibit DNA gyrase, leading to the inhibition of bacterial growth. In the brain, it has been shown to modulate the activity of various enzymes and receptors, leading to improved cognitive function and neuroprotection.

Advantages And Limitations For Lab Experiments

The advantages of using 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid in lab experiments include its potent antitumor and antimicrobial activity, as well as its ability to modulate the activity of various enzymes and receptors in the brain. However, the limitations of using 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid. One direction is to further explore its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail, including its interaction with various enzymes and receptors in the brain. Additionally, future studies could focus on improving the solubility and bioavailability of 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid, as well as reducing its potential toxicity at high concentrations.

Synthesis Methods

The synthesis of 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid involves a multi-step process that starts with the reaction of 2-chloroquinoline-3-carboxylic acid with N,N-dipentylamine. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product. The overall yield of 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid is around 50%, and the purity of the compound can be improved by recrystallization.

Scientific Research Applications

5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid has been extensively studied for its potential applications in various fields. In medicinal chemistry, 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
In biochemistry, 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid has been used as a tool to study the role of protein-protein interactions in various biological processes. It has been shown to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator MDM2, leading to the activation of the p53 pathway and the induction of cell death in cancer cells.
In pharmacology, 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to modulate the activity of various enzymes and receptors in the brain, leading to improved cognitive function and neuroprotection.

properties

CAS RN

116408-67-4

Product Name

5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid

Molecular Formula

C25H35N3O4

Molecular Weight

441.6 g/mol

IUPAC Name

5-(dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid

InChI

InChI=1S/C25H35N3O4/c1-3-5-9-17-28(18-10-6-4-2)25(32)22(15-16-23(29)30)27-24(31)21-14-13-19-11-7-8-12-20(19)26-21/h7-8,11-14,22H,3-6,9-10,15-18H2,1-2H3,(H,27,31)(H,29,30)

InChI Key

YOKRNCYLIYLPJI-UHFFFAOYSA-N

SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1

Canonical SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1

synonyms

5-(Dipentylamino)-5-oxo-4-[(2-quinolinylcarbonyl)amino]valeric acid

Origin of Product

United States

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